Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate
Overview
Description
Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[222]octane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of the tert-butyl and ethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, including temperature and solvent choice, are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate stands out due to its difluoro substitution, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous.
Biological Activity
Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate (CAS: 1392803-20-1) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom, which is crucial for its biological interactions. Its molecular formula is , and it has a molecular weight of approximately 319.35 g/mol. The presence of difluoromethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.
Structural Formula
Pharmacological Effects
Preliminary studies indicate that this compound may interact with various neurotransmitter systems, suggesting potential applications in treating neurological disorders and enhancing cognitive functions. Its structural similarity to known bioactive compounds positions it as a candidate for further investigation.
Key Biological Activities:
- Neurotransmitter Modulation : The compound may influence neurotransmitter release or receptor activity.
- Cognitive Enhancement : Potential applications in enhancing cognitive performance have been suggested based on its structural properties.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Binding Affinity : Interaction with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction in the nervous system.
- Receptor Activity Modulation : It may modulate synaptic transmission and plasticity through its interactions with neurotransmitter receptors.
Comparative Analysis of Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 2-Azabicyclo[2.2.2]octane-3-carboxylate | 385808-61-7 | Similar bicyclic structure without stereochemistry |
1-Azabicyclo[2.2.2]octane-2-carboxylic acid | 2831735 | Lacks ethyl ester functionality |
3-(S)-carbethoxy-2-azabicyclo[2.2.2]octane | 1955515-26-0 | Contains similar azabicyclo structure |
This table illustrates the diversity of compounds related to this compound and highlights the unique features that may contribute to its biological activity.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F2NO4/c1-5-21-12(19)11-10-7-6-9(8-15(10,16)17)18(11)13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEAXDCAQXHQHV-DCAQKATOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2CC[C@H](N1C(=O)OC(C)(C)C)CC2(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106128 | |
Record name | 2-Azabicyclo[2.2.2]octane-2,3-dicarboxylic acid, 5,5-difluoro-, 2-(1,1-dimethylethyl) 3-ethyl ester, (1R,3R,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-20-1 | |
Record name | 2-Azabicyclo[2.2.2]octane-2,3-dicarboxylic acid, 5,5-difluoro-, 2-(1,1-dimethylethyl) 3-ethyl ester, (1R,3R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azabicyclo[2.2.2]octane-2,3-dicarboxylic acid, 5,5-difluoro-, 2-(1,1-dimethylethyl) 3-ethyl ester, (1R,3R,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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